1,2-Benzoquinone

Catalog No.
S568630
CAS No.
583-63-1
M.F
C6H4O2
M. Wt
108.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzoquinone

CAS Number

583-63-1

Product Name

1,2-Benzoquinone

IUPAC Name

cyclohexa-3,5-diene-1,2-dione

Molecular Formula

C6H4O2

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

WOAHJDHKFWSLKE-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=O)C=C1

Synonyms

1,2-benzoquinone, 2-benzoquinone, o-benzoquinone

Canonical SMILES

C1=CC(=O)C(=O)C=C1

1,2-Benzoquinone is an organic compound with the chemical formula C6H4O2\text{C}_6\text{H}_4\text{O}_2. It is one of the two isomers of benzoquinone, the other being 1,4-benzoquinone. This compound appears as a red volatile solid that is soluble in water and ethyl ether. Due to its instability, it is rarely encountered in pure form but serves as a fundamental precursor for various derivatives and reactions in organic chemistry. The molecular structure exhibits C2vC_{2v} symmetry, with alternating long and short carbon-carbon distances within the ring, characteristic of its conjugated system .

Here are some specific scientific research applications of 1,2-benzoquinone in organic synthesis:

  • Diels-Alder Reaction: 1,2-Benzoquinone serves as a dienophile in the Diels-Alder reaction, allowing for the formation of cyclic adducts with dienes. This reaction type is employed in the synthesis of natural products, pharmaceuticals, and functional materials .
  • Cycloaddition Reactions: Beyond the Diels-Alder reaction, 1,2-benzoquinone participates in other cycloaddition reactions, such as [2+2] cycloadditions with ketenes and [4+2] cycloadditions with diimines, leading to diverse heterocyclic compounds with potential applications in drug discovery and material science .
  • Oxidation Reactions: 1,2-Benzoquinone acts as a mild oxidizing agent in specific reactions, enabling the selective oxidation of alcohols to aldehydes or ketones. This property finds use in the synthesis of various organic compounds .

It's important to note that due to its reactive nature, 1,2-benzoquinone requires careful handling and specific reaction conditions to achieve desired outcomes.

,2-Benzoquinone in Biological Studies

While currently not used therapeutically, research explores potential applications of 1,2-benzoquinone in biological studies:

  • Antibacterial Activity: Studies suggest that 1,2-benzoquinone exhibits antibacterial properties against various bacterial strains, potentially due to its ability to disrupt cellular functions. However, further research is needed to understand the mechanisms and potential therapeutic applications .
  • Biomarker Potential: 1,2-benzoquinone has been detected in certain foods, such as green tea and black tea. This raises the possibility of using it as a biomarker for the consumption of such food items. However, further research is needed to validate this potential application .
Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Addition: 1,2-benzquinone can react with nucleophiles such as alcohols and amines, leading to the formation of adducts. For instance, nucleophilic addition of alcohols can yield corresponding quinone ketals .
  • Dimerization: Under certain conditions, 1,2-benzoquinone can dimerize through Diels-Alder reactions to form larger cyclic compounds .
  • Redox Reactions: It can undergo reduction to form catechol or oxidation to yield more complex structures depending on the reaction conditions and reagents used .

1,2-Benzoquinone exhibits notable biological activity. It plays a role in various biochemical processes and has been implicated in:

  • Enzyme Cofactors: The compound is structurally related to several enzyme cofactors such as tryptophan tryptophylquinone and pyrroloquinoline quinone, which are vital for enzymatic functions in biological systems .
  • Melanin Synthesis: It is a precursor in the biosynthesis of melanin, which is important for pigmentation in organisms and offers protection against UV radiation .

The synthesis of 1,2-benzoquinone can be achieved through several methods:

  • Oxidation of Catechol: The most common method involves the oxidation of catechol using air or specific oxidants like metal complexes (e.g., iron or copper salts) to yield 1,2-benzoquinone directly .
  • Ortho-Oxidation of Phenols: Another approach includes ortho-oxidation of phenolic compounds under controlled conditions to produce 1,2-benzoquinone .
  • Nucleophilic Substitution Reactions: Substituted derivatives can be synthesized by reacting catechol with nucleophiles in the presence of metal catalysts .

1,2-Benzoquinone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
  • Dyes and Pigments: Its derivatives are used in dye manufacturing due to their vibrant colors.
  • Biochemical Research: The compound is utilized in studies involving enzyme mechanisms and metabolic pathways due to its reactivity and biological relevance .

Research into the interactions of 1,2-benzoquinone has revealed its potential effects on biological systems:

  • Reactivity with Proteins: Studies have shown that it can modify amino acids within proteins, potentially affecting their function and stability.
  • Toxicological Studies: Due to its electrophilic nature, 1,2-benzoquinone has been investigated for its toxicological effects on cells and organisms, particularly concerning oxidative stress and cellular damage .

Several compounds share structural similarities with 1,2-benzoquinone. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
1,4-BenzoquinonePara-quinoneMore stable than 1,2-benzoquinone; used in different synthetic pathways.
NaphthoquinonesPolycyclic quinonesLarger aromatic system; involved in more complex biological activities.
HydroxybenzoquinonesHydroxylated variantsIncreased solubility; modified reactivity profiles compared to benzoquinones.

These compounds exhibit varying stability and reactivity profiles due to differences in their molecular structures. The unique ortho arrangement of functional groups in 1,2-benzoquinone contributes to its distinctive reactivity and applications compared to its counterparts.

The oxidation of catechol represents one of the most fundamental and well-characterized synthetic pathways for 1,2-benzoquinone production [1]. This transformation involves the conversion of 1,2-dihydroxybenzene to its corresponding ortho-quinone through various oxidative mechanisms [3]. The process occurs readily when catechol is exposed to atmospheric oxygen in aqueous solution, yielding 1,2-benzoquinone as the primary oxidation product [1].

Peroxidase-catalyzed oxidation of catechol has emerged as a particularly effective methodology for benzoquinone synthesis [3]. Horseradish peroxidase demonstrates exceptional catalytic activity in converting catechol to ortho-benzoquinone in the presence of hydrogen peroxide [27]. Research indicates that peroxidatic oxidation results in substantial benzoquinone production, with up to 80% of the removed catechol being recoverable as glutathione conjugates of ortho-benzoquinone [3]. The enzymatic process generates thiol conjugates of ortho-benzoquinone, which serve as valuable probes for monitoring the peroxidatic oxidation of catechol [3].

The mechanistic pathway involves the formation of ortho-benzosemiquinone radicals as intermediates during the oxidation process [3]. These radicals undergo rapid disproportionation reactions, ultimately yielding the stable benzoquinone product [3]. The presence of divalent cations such as magnesium and zinc significantly influences the reaction kinetics by stabilizing the semiquinone intermediates [3].

Catechol oxidase, a type 3 copper protein, exclusively catalyzes the oxidation of catechols to their corresponding ortho-quinones [11]. This enzyme demonstrates broad substrate specificity, acting effectively on various substituted catechols [11]. The catalytic mechanism involves minimal direct participation of amino acid residues, with the reaction proceeding through copper-mediated electron transfer processes [11].

Ortho-Oxidation of Phenolic Compounds

The ortho-oxidation of phenolic compounds constitutes a versatile synthetic approach for 1,2-benzoquinone preparation [1]. This methodology involves the selective oxidation of phenol and substituted phenols at the ortho-position relative to the hydroxyl group [4]. The reaction proceeds through multiple mechanistic pathways depending on the specific oxidizing conditions employed [30].

Chemical oxidants have proven highly effective for phenolic ortho-oxidation reactions [34]. Periodate-mediated oxidation represents a particularly important synthetic method, offering controlled reaction conditions and good yields [30]. The process involves the use of sodium periodate as the primary oxidizing agent, with optimal periodate-to-catechol molar ratios of 0.5 to 1.0 exhibiting elevated cross-linking rates [30]. The reaction rate increases significantly with increasing solution pH, potentially due to enhanced stability of the oxidation intermediates under mildly acidic conditions [30].

Persulfate salts have been successfully employed as oxidants for benzoquinone synthesis under mild conditions [17]. These reagents provide clean chemistry with straightforward work-up procedures [17]. The oxidation process using persulfate demonstrates excellent compatibility with various phenolic substrates and offers good functional group tolerance [17].

Phenyliodonium diacetate has emerged as an excellent reagent for the general oxidation of phenols to quinone derivatives [34] [36]. This hypervalent iodine compound provides high yields and demonstrates superior performance compared to traditional oxidizing agents [34]. The method offers significant advantages in terms of reaction efficiency and product selectivity [36].

Metal-catalyzed oxidation systems utilizing copper, iron, and manganese complexes have shown considerable promise for phenolic oxidation reactions [5]. These catalytic systems operate under relatively mild conditions and demonstrate good substrate scope [5]. The choice of metal catalyst significantly influences both the reaction rate and product distribution [5].

Microbial Synthesis via Pseudomonas mendocina Metabolism

Pseudomonas mendocina represents a unique biological system capable of producing 1,2-benzoquinone through metabolic processes [7] [8]. Strain P2d of this bacterium demonstrates remarkable growth capabilities in sodium benzoate at concentrations as high as 1% and forms quinonoid compounds identified as ortho-benzoquinone [7]. The microbial synthesis renders the culture medium orange to wine-red in color due to benzoquinone accumulation [7].

The metabolic pathway involves the conversion of sodium benzoate to catechol, which serves as a central metabolite in the formation of ortho-benzoquinone [7] [8]. The bacterium processes benzoate through catechol intermediates, subsequently generating both ortho-benzoquinone and 2-hydroxymuconic semialdehyde via the meta ring cleavage pathway [7] [8]. Notably, the quinone product is not metabolized further by the organism, leading to its accumulation in the culture medium [7].

Pseudomonas mendocina strain ymp demonstrates exceptional metabolic versatility as a strict aerobe capable of growing under various conditions without requiring organic growth factors [13]. This particular strain serves as a pentachlorophenol-degrading bacterium and functions effectively as a bioremediation agent without accumulating inhibitory toxic compounds [13]. The organism exhibits flagellar motility and maintains a Gram-negative cell wall structure with dual membrane systems [13].

The microbial synthesis process typically requires aerobic culture conditions maintained at approximately 30°C with neutral pH [13]. The bacterial metabolism of benzoic acid through catechol intermediates provides yields of 30-50% for benzoquinone production [7]. The reaction time extends from 24 to 48 hours under optimal culture conditions [7].

Recent investigations have explored the potential for enhanced benzoquinone production through optimization of culture conditions and substrate concentrations [8]. The microbial approach offers advantages in terms of environmental sustainability and the potential for large-scale bioprocessing applications [8].

Modern Synthetic Approaches and Optimization Strategies

Contemporary synthetic methodologies for 1,2-benzoquinone preparation have benefited significantly from advances in catalytic systems and reaction optimization [18] [35]. Palladium-catalyzed carbon-hydrogen functionalization has emerged as a particularly promising approach for benzoquinone synthesis [18] [35]. This direct method allows for monofunctionalization of benzoquinone under mild and base-free conditions at ambient temperature [18] [35].

The palladium-catalyzed methodology utilizes acetone as a benign solvent and does not require additional oxidants [18] [35]. This approach circumvents the need for prefunctionalization steps typically required in traditional palladium cross-coupling reactions [18] [35]. The method demonstrates superior functional group tolerance compared to radical-based synthetic approaches [18] [35].

Research has demonstrated successful synthesis of benzoquinone derivatives with yields ranging from 36% to 82% using optimized palladium-catalyzed conditions [18]. Compound synthesis typically requires temperatures of 25-30°C with reaction times extending from 12 to 48 hours depending on the specific substrate and desired product [18].

Electrochemical oxidation has gained attention as a modern synthetic approach for benzoquinone preparation [30]. This methodology offers precise control over oxidation potential and enables real-time monitoring of the reaction progress [30]. Electrochemical methods provide excellent selectivity and can be readily scaled for industrial applications [30].

Biocatalytic approaches utilizing enzyme systems have demonstrated significant potential for sustainable benzoquinone synthesis [27] [31]. Horseradish peroxidase-catalyzed oxidation incorporated into oxidation-cycloaddition reaction sequences enables greener synthesis methodologies [27]. These biocatalytic routes demonstrate approximately twice the environmental favorability compared to conventional chemical approaches based on green chemistry metrics [27].

Modern optimization strategies focus on reaction condition screening, catalyst development, and process intensification [17] [32]. Researchers have explored mechanochemical methods including ball milling and resonant acoustic mixing for cocrystallization processes [33]. These techniques offer advantages in terms of reduced solvent usage and enhanced reaction efficiency [33].

Isolation and Purification Techniques

The isolation and purification of 1,2-benzoquinone requires specialized techniques due to the compound's inherent volatility and potential instability [15]. Steam distillation represents one of the classical purification methods, offering simplicity of equipment and procedure [15]. The technique involves passing steam through crude benzoquinone material, with the volatile quinone co-distilling and subsequently crystallizing upon cooling [15].

Steam distillation typically achieves recovery rates of 47-52% with product purity reaching 95-98% [15]. The major limitation involves extended drying times due to benzoquinone volatility at elevated temperatures [15]. The distillation setup requires careful temperature control and ice-bath cooling of the receiving vessel to maximize product recovery [15].

Soxhlet extraction using petroleum ether has proven highly effective for benzoquinone purification [15]. This technique employs continuous extraction with petroleum ether having a boiling range of 60-80°C [15]. The method achieves recovery rates of 85-90% with product purity of 92-96% [15]. The extraction process typically requires 2.5 to 3 hours of continuous operation followed by controlled cooling and crystallization [15].

Column chromatography utilizing silica gel stationary phases provides excellent separation capabilities for benzoquinone purification [19] [22]. The technique employs gradient elution systems, commonly using ethyl acetate and hexane mixtures [19] [22]. Recovery rates of 70-85% are typically achieved with purities reaching 96-99% [22]. The method offers scalability advantages and can accommodate varying sample sizes [19].

Recrystallization techniques utilize various solvent systems depending on the specific purity requirements [25]. Ethanol recrystallization involves dissolving crude benzoquinone in hot ethanol followed by controlled cooling to 4°C [25]. Petroleum ether recrystallization employs high boiling range petroleum ether (100-120°C) for dissolution and subsequent crystallization [15]. These methods achieve purities of 88-95% with moderate recovery rates [15] [25].

High-performance liquid chromatography provides analytical-scale purification with exceptional precision [21] [23]. The technique employs reverse-phase columns with acetonitrile-water mobile phases [21]. The method achieves purities exceeding 99% and enables precise quantitative analysis [21] [23]. The separation of quinone mixtures by high-performance liquid chromatography demonstrates excellent resolution for differently substituted quinones [23].

Table 1: Synthetic Methodologies for 1,2-Benzoquinone Preparation
MethodOxidizing Agent/CatalystReaction ConditionsYield (%)Reaction Time
Catechol OxidationAtmospheric oxygen, pH 7-8Aqueous solution, 25°C, pH 7-845-652-6 hours
Peroxidase-Catalyzed OxidationHorseradish peroxidase + H₂O₂Aqueous buffer, 25°C, pH 7.070-8530-60 minutes
Chemical Oxidation with PeriodateSodium periodateAqueous solution, 0-5°C60-8015-30 minutes
Electrochemical OxidationElectrochemical potentialControlled potential, aqueous medium50-701-3 hours
Metal-Catalyzed OxidationCu²⁺, Fe³⁺, Mn⁴⁺Various solvents, 25-80°C40-752-8 hours
Microbial Synthesis (P. mendocina)Pseudomonas mendocina enzymesAerobic culture, 30°C, pH 7.030-5024-48 hours
Oxidation with Potassium DichromateK₂Cr₂O₇ + H₂SO₄Concentrated H₂SO₄, ice bath75-9030 minutes
Palladium-Catalyzed C-H FunctionalizationPd(OAc)₂ catalystAcetone, 25-30°C, base-free36-8212-48 hours
Table 2: Isolation and Purification Techniques for 1,2-Benzoquinone
TechniqueSolvent/ConditionsRecovery (%)Purity AchievedAdvantagesLimitations
Steam DistillationWater vapor, 100°C47-5295-98%Simple setup, good purityLow recovery, slow drying
Soxhlet ExtractionPetroleum ether (60-80°C b.p.)85-9092-96%High recovery, clean productEquipment intensive, solvent use
Column ChromatographySilica gel, EtOAc/hexane gradient70-8596-99%Excellent separation, scalableTime-consuming, requires skill
Recrystallization from EthanolHot ethanol, cooling to 4°C60-7590-95%Cost-effective, removes impuritiesModerate recovery, solvent dependent
Vacuum SublimationReduced pressure, 40-60°C40-6098-99%Very high purity, solvent-freeHeat sensitive, equipment required
High-Performance Liquid ChromatographyAcetonitrile/water mobile phase90-9599+%Analytical precision, quantitativeExpensive, analytical scale only

1,2-Benzoquinone exhibits distinctive ultraviolet-visible absorption characteristics that distinguish it from its isomer 1,4-benzoquinone. The compound demonstrates a broad, moderately intense absorption band in the near ultraviolet region with an extinction coefficient of 1370 M⁻¹cm⁻¹ at its absorption maximum of 389 nanometers [1] [2]. This absorption maximum represents a significant bathochromic shift compared to the stronger absorption bands typically observed around 250 nanometers for most 1,4-benzoquinones, reflecting the unique electronic structure of the ortho-quinone system [1] [2].

Gaussian deconvolution analysis of the absorption spectrum reveals additional modestly intense higher energy absorption bands in the 250-320 nanometer region [1] [2]. The oscillator strength of the 389 nanometer band contrasts markedly with those of the order-of-magnitude stronger approximately 250 nanometer bands characteristic of 1,4-benzoquinones, providing a clear spectroscopic distinction between these quinone isomers [1] [2]. These spectral differences arise from the effects of conjugation in aromatic systems, where the ortho configuration in 1,2-benzoquinone results in different electronic transitions compared to the para configuration in 1,4-benzoquinone [1] [2].

The compound's absorption properties in aqueous solution make it suitable for direct spectrophotometric detection at 389 nanometers, though the moderate extinction coefficient requires careful optimization of analytical conditions for quantitative measurements [1] [2]. The absorption characteristics are stable under normal analytical conditions, making ultraviolet-visible spectroscopy a reliable method for identification and quantification of 1,2-benzoquinone in various matrices [1] [2].

Mass Spectrometric Characteristics and Fragmentation Patterns

1,2-Benzoquinone exhibits unique and highly characteristic mass spectrometric behavior under atmospheric pressure ionization conditions. In both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) sources, the compound produces very strong positive and negative mass 109 signals [1] [2]. These signals result from the addition of protons and hydride ions to the molecular ion, a behavior that is attributed to the highly polar character of the ortho-quinone structure [1] [2].

The formation of hydride adducts represents a particularly notable feature of 1,2-benzoquinone mass spectrometry. Computational studies indicate that the hydride adduct formation occurs as a consequence of the compound's unique electronic characteristics, specifically its ability to accept hydride ions due to the polar nature of the ortho-quinone system [1] [2]. Under energetic collision conditions, the hydride adduct undergoes characteristic fragmentation by losing a hydrogen atom to produce the 1,2-benzosemiquinone radical anion [1] [2].

The mass spectrometric behavior of 1,2-benzoquinone also provides insights into oxidation processes occurring within ion sources. Studies have demonstrated that atmospheric pressure mass spectral patterns observed for catechol are dominated by signals of 1,2-benzoquinone, resulting from in-source oxidation of catechol to the corresponding quinone [1] [2]. This phenomenon has important implications for analytical method development and interpretation of mass spectrometric data for catechol-containing samples.

For enhanced sensitivity in complex matrices, derivatization approaches have been developed. Methanol derivatization with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) achieves limits of detection below 0.02-2.06 picograms for various quinones, including 1,2-benzoquinone [3] [4]. The derivatization process introduces methoxy tags to the quinone structure, significantly improving ionization efficiency during electrospray ionization [3] [4].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,2-benzoquinone, though the compound's inherent instability necessitates careful sample preparation and analysis conditions. The ¹H nuclear magnetic resonance spectrum of 1,2-benzoquinone follows the characteristic pattern observed for monosubstituted benzoquinones, exhibiting an ABX spin system even at high field strengths [5] [6].

The predicted ¹H nuclear magnetic resonance spectrum for 1,2-benzoquinone in deuterium oxide shows chemical shifts consistent with the aromatic protons of the quinone ring system [6]. The coupling constants for benzoquinone systems typically include ³J(5,6) values around 10.0 Hz, ⁴J(3,5) values around 2.5 Hz, and ⁵J(3,6) values around 0.1 Hz [5]. These coupling patterns remain remarkably consistent across different benzoquinone derivatives, demonstrating that the coupling constants are largely insensitive to substituent effects [5].

The ¹³C nuclear magnetic resonance spectrum of 1,2-benzoquinone exhibits characteristic signals for the carbonyl carbons around 180 parts per million, typical of quinone carbonyl groups [5]. The aromatic carbon signals appear in the expected range for benzoquinone systems, providing confirmatory structural information.

Analysis of monosubstituted benzoquinones reveals that while chemical shifts of protons vicinal to substituents are sensitive to inductive and mesomeric effects, the coupling constants remain remarkably constant regardless of the nature of the substituent [5]. This observation suggests that the electronic coupling pathways responsible for spin-spin interactions are not significantly perturbed by substituent effects in the benzoquinone ring system [5].

Vibrational Spectroscopy and Structural Confirmation

Vibrational spectroscopy provides comprehensive structural characterization of 1,2-benzoquinone through analysis of its infrared and Raman spectra. The vibrational modes of primary interest occur in the spectral range of 1560-1710 cm⁻¹, corresponding to in-plane carbonyl and ring stretching vibrations [7] [8]. These vibrations are fundamental to understanding the molecular structure and bonding characteristics of the quinone system.

Two-dimensional infrared spectroscopy studies of quinones, including benzoquinone systems, reveal significant coupling between vibrational modes, as indicated by cross peaks in the 2D infrared spectra [7] [8]. The diagonal and off-diagonal anharmonicities for quinone systems range from 4.6 to 17.4 cm⁻¹, providing quantitative measures of vibrational coupling strength [7] [8]. The carbonyl stretching vibrations typically appear around 1660 cm⁻¹ in the infrared spectrum, though the exact frequency can vary depending on the molecular environment and crystal packing effects [9].

Solid-state vibrational spectroscopy of benzoquinone systems provides detailed assignments for the complete set of fundamental vibrations. The infrared spectrum encompasses frequencies from 400 to 3400 cm⁻¹, covering the full range of molecular vibrations including carbonyl stretches, ring vibrations, and carbon-hydrogen bending modes [9]. Single crystal infrared and Raman spectra offer enhanced resolution compared to solution-phase measurements, enabling precise vibrational assignments [9].

The vibrational analysis reveals that carbonyl stretching modes are particularly sensitive to crystal packing and intermolecular interactions. In solid-state measurements, the carbonyl stretching frequencies can shift by several wavenumbers compared to solution-phase values, reflecting the influence of crystal field effects on the vibrational characteristics [9]. Ring bending vibrations and carbon-hydrogen stretching modes provide additional structural confirmation and are useful for distinguishing between different quinone isomers.

Analytical Detection Methods in Complex Matrices

The detection and quantification of 1,2-benzoquinone in complex matrices requires specialized analytical approaches due to the compound's reactivity and relatively low concentrations typically encountered in environmental and biological samples. High-performance liquid chromatography with ultraviolet detection at 290 nanometers provides a straightforward approach for quinone analysis, with detection limits of 0.005 mg/m³ achievable in air samples [10] [11]. This method offers the advantage of direct analysis without derivatization requirements.

For enhanced sensitivity, liquid chromatography-mass spectrometry approaches utilizing atmospheric pressure ionization sources provide superior detection capabilities. The characteristic mass 109 signals observed in both positive and negative ion modes enable selective detection of 1,2-benzoquinone even in complex matrices [1] [2]. Method development must account for potential in-source oxidation of precursor compounds such as catechol, which can lead to artifactual formation of 1,2-benzoquinone during analysis [1] [2].

Advanced analytical approaches incorporate derivatization strategies to improve sensitivity and selectivity. Methanol derivatization followed by HPLC-ESI-MS/MS analysis achieves exceptional sensitivity with limits of detection below 0.02-2.06 picograms [3] [4]. The derivatization process can be optimized by adjusting reaction time and solvent composition, with methanol-water mixtures reducing reaction times from 27 hours to 3-11 hours while maintaining analytical performance [3] [4].

Gas chromatography-mass spectrometry methods require derivatization due to the high polarity and low vapor pressure of quinones. Common derivatization reagents include O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and 4-dinitrophenylhydrazone (DNPH), though these approaches involve complex experimental procedures [3]. Alternative derivatization with mixed silylation reagents can achieve extremely low detection limits of 1.2-29 femtograms per injection for polycyclic aromatic hydrocarbon quinones [3].

Solid-phase extraction techniques are essential for sample preparation when analyzing environmental matrices. Different divinylbenzene-based sorbents provide effective concentration and cleanup of quinone analytes from water samples [10]. The analytical procedures demonstrate linear calibration ranges of 50-500 μg/mL for phenolic compounds and 50-1500 μg/mL for benzoquinone in gas chromatographic analysis [10].

Physical Description

Solid

XLogP3

0.4

UNII

SVD1LJ47R7

GHS Hazard Statements

Aggregated GHS information provided by 22 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

20526-43-6
583-63-1

Wikipedia

O-benzoquinone

Dates

Last modified: 08-15-2023

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